Odorranain-A-RA1 peptide precursor
Description
Odorranain-A-RA1 peptide precursor is a 40-amino acid antimicrobial peptide derived from the skin secretions of Odorrana andersonii (golden crossband frog). Its sequence (PMKKSLLLLFFFGTISLSLCQQERDADEEEGSENGAEDIK) includes a hydrophobic N-terminal region and a charged C-terminal region, characteristic of amphibian antimicrobial peptides. The precursor undergoes post-translational processing to generate mature bioactive peptides with broad-spectrum antimicrobial activity against bacteria and fungi . The peptide is synthesized in vitro with a purity of ≥97.4% and is stored under cryogenic conditions (-20°C) to maintain stability .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PMKKSLCLLFFLGTISLSLCEQERDADEEEGSENGAEDIK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thioviridamide-Like Precursor Peptides
Thioviridamide-like precursor peptides, such as those from Streptomyces spp., are ribosomally synthesized and post-translationally modified peptides (RiPPs). These precursors share modular architectures with Odorranain-A-RA1, including leader and core peptide regions. However, thioviridamide-like precursors are distinguished by sulfur-containing modifications (e.g., thioamide bonds) and a conserved biosynthetic gene cluster (BGC) encoding radical S-adenosylmethionine (rSAM) enzymes for cyclization . In contrast, Odorranain-A-RA1 lacks sulfur-rich motifs and is processed via simpler proteolytic cleavage without extensive enzymatic tailoring .
Key Differences :
| Feature | Odorranain-A-RA1 | Thioviridamide-Like Precursors |
|---|---|---|
| Source Organism | Odorrana andersonii (frog) | Streptomyces spp. (bacteria) |
| Modifications | Proteolytic cleavage only | Thioamide bonds, cyclization |
| BGC Complexity | Minimal or uncharacterized | High (rSAM, oxidoreductases) |
| Bioactivity Target | Gram-negative/positive bacteria | Primarily antifungal |
Berninamycin A and Geninthiocin B Precursors
Berninamycin A and geninthiocin B are thiopeptides with macrocyclic structures derived from precursor peptides in Streptomyces spp. These precursors feature extended leader sequences (up to 60 aa) that guide enzymatic modifications, such as dehydration and cyclization, to form thiazole/oxazole rings . Odorranain-A-RA1, while also a precursor peptide, lacks these heterocyclic motifs and instead relies on amphipathic α-helical structures for membrane disruption in pathogens .
Structural Comparison :
| Parameter | Odorranain-A-RA1 | Berninamycin A Precursor |
|---|---|---|
| Core Peptide Length | 40 aa | 14 aa (processed to 12 aa) |
| Post-Translational Modifications | None reported | Dehydration, cyclization, methylation |
| Antimicrobial Mechanism | Membrane permeabilization | Ribosomal inhibition (23S rRNA) |
Amphibian Antimicrobial Peptide Precursors
Odorranain-A-RA1 shares functional similarities with other frog-derived precursors, such as temporins and bombesins. These peptides typically exhibit shorter sequences (10–20 aa) and higher cationic charge densities compared to Odorranain-A-RA1, which has a longer sequence (40 aa) and a balanced charge distribution. This structural divergence may explain Odorranain-A-RA1’s broader activity spectrum, including efficacy against drug-resistant Pseudomonas aeruginosa strains .
Preparation Methods
Natural Source Extraction
Origin:
Odorranain-A-RA1 peptide precursor is naturally found in the skin secretions of Odorrana andersonii. The peptide plays a role in the frog’s innate immune defense by acting as an antimicrobial agent.
- Skin secretions are collected from the frog using mild electrical stimulation or gentle scraping techniques.
- The crude secretion is then subjected to chromatographic purification methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the peptide precursor.
- Further purification and identification are performed using mass spectrometry and amino acid sequencing.
- Natural extraction yields are low and variable due to biological and environmental factors.
- Ethical and conservation concerns limit large-scale extraction from wild populations.
Solid-Phase Peptide Synthesis (SPPS)
Preferred Laboratory Method:
SPPS is the predominant method for preparing this compound in research and industrial settings due to its precision and scalability.
- The peptide chain is assembled stepwise on a solid resin support.
- Protected amino acids are sequentially coupled using activating agents to form peptide bonds.
- After full elongation, the peptide is cleaved from the resin and deprotected to yield the crude peptide precursor.
- Enables incorporation of the full 40 amino acid sequence:
Pro-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys-Gln-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp-Ile-Lys - High purity achievable (typically >97% by HPLC).
- Allows for modification and labeling for research purposes.
- Purification by RP-HPLC to remove truncated sequences and impurities.
- Characterization by mass spectrometry and amino acid analysis to confirm sequence and purity.
Enzymatic Activation (Proteolytic Cleavage)
- The synthesized this compound is initially inactive.
- Activation requires specific enzymatic cleavage, often by furin-like proteases, to release the mature, active antimicrobial peptide.
- This cleavage mimics the natural post-translational processing in frog skin.
- Studies often use the precursor form to investigate activation mechanisms and antimicrobial function.
- Enzymatic cleavage conditions are optimized in vitro to generate active peptide for assays.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- Sequence and Composition: The peptide precursor comprises 40 amino acids with a sequence rich in hydrophobic and charged residues, contributing to its antimicrobial properties post-activation.
- Purity and Form: Synthetic preparations typically yield a white powder with >97% purity confirmed by HPLC, suitable for research use.
- Activation Mechanism: Proteolytic cleavage is essential for converting the inactive precursor to the mature peptide. This process is crucial for its antimicrobial efficacy and is replicated in vitro to study peptide function.
- Synthetic Advantages: SPPS allows for batch-to-batch consistency, enabling reproducible research outcomes and facilitating drug development studies.
- Therapeutic Potential: The peptide’s antimicrobial activity positions it as a candidate for novel anti-infective agents, though clinical translation requires overcoming stability and delivery challenges.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for isolating and characterizing Odorranain-A-RA1 peptide precursor?
- Methodological Answer : Isolation typically involves reverse-phase HPLC or size-exclusion chromatography under denaturing conditions, followed by mass spectrometry (MS) for molecular weight validation. Structural characterization employs circular dichroism (CD) spectroscopy for secondary structure analysis and nuclear magnetic resonance (NMR) for tertiary folding. Ensure purity (>95%) via SDS-PAGE and Edman degradation for N-terminal sequencing .
Q. How is the functional role of this compound determined in its native biological system?
- Methodological Answer : Use in situ hybridization or immunohistochemistry to localize expression in native tissues (e.g., amphibian skin). Functional assays like receptor-binding studies (surface plasmon resonance) or CRISPR/Cas9 knockdown models can validate bioactivity. Cross-reference transcriptomic datasets to identify co-expressed pathways .
Q. What are the current limitations in synthesizing this compound analogs for structure-activity studies?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) may struggle with disulfide bond formation or post-translational modifications. Optimize oxidative folding conditions (e.g., glutathione redox buffers) and validate folding via CD spectroscopy. Consider fragment condensation for large (>50 aa) variants .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the peptide’s receptor-binding specificity across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological variability (e.g., assay pH, temperature). Perform orthogonal assays (e.g., fluorescence polarization vs. bio-layer interferometry) under standardized conditions. Apply meta-regression to assess confounding variables like peptide oxidation states .
Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in Odorranain-A-RA1 bioactivity studies?
- Methodological Answer : Use mixed-effects models to account for inter-study variability. For non-linear responses, fit data to the Hill equation or four-parameter logistic (4PL) models. Validate assumptions via residual plots and Akaike information criterion (AIC) comparisons .
Q. How can in silico modeling improve the prediction of this compound’s tertiary structure?
- Methodological Answer : Combine homology modeling (e.g., MODELLER) with molecular dynamics (MD) simulations (AMBER or GROMACS) to predict folding. Validate against experimental NMR data. Use docking algorithms (AutoDock Vina) to predict receptor interactions, followed by alanine-scanning mutagenesis for functional validation .
Q. What strategies mitigate batch-to-batch variability in peptide synthesis for reproducible bioactivity assays?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity and solubility. Use design-of-experiments (DoE) to optimize SPPS parameters (e.g., coupling time, resin type). Employ LC-MS/MS for lot consistency checks .
Methodological Frameworks for Research Design
-
For hypothesis-driven studies : Apply the PICOT framework:
-
For exploratory studies : Use Exploratory Data Analysis (EDA) to identify outliers or clustering patterns in omics datasets. Tools like PCA or t-SNE can reveal hidden variables affecting peptide stability or activity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
